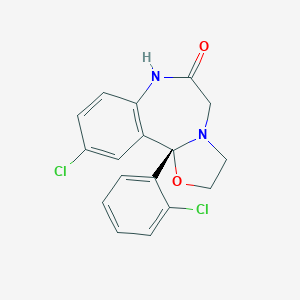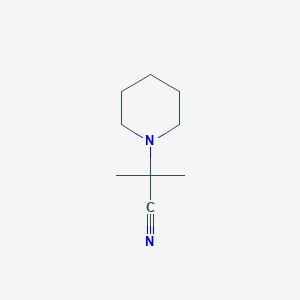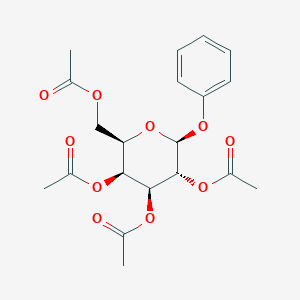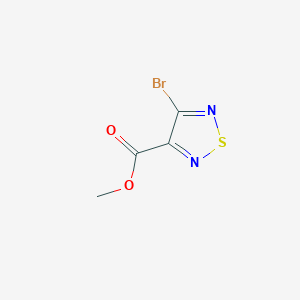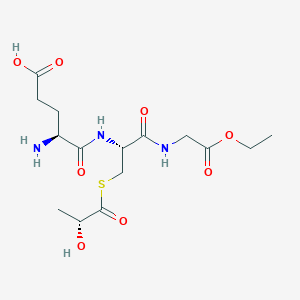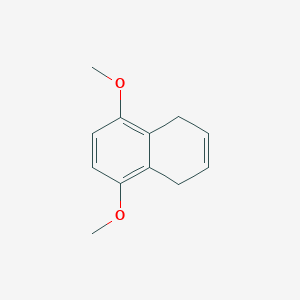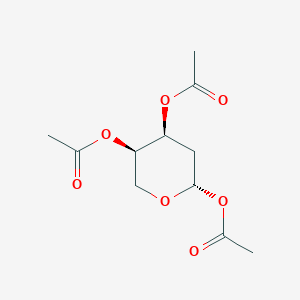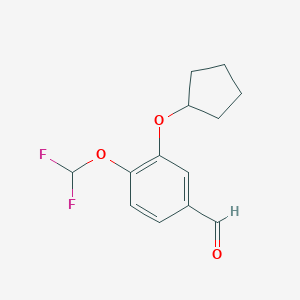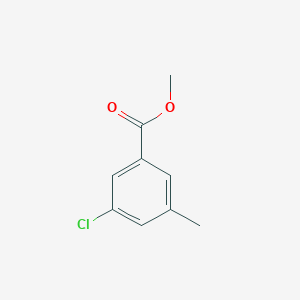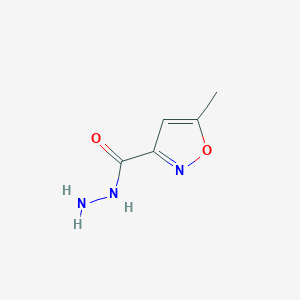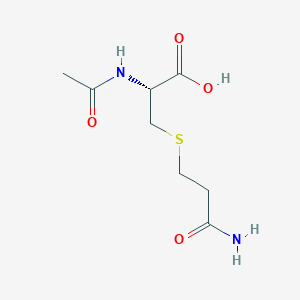
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine
Overview
Description
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is a metabolite of acrylamide, a compound commonly found in various food products and industrial processes. This compound is formed in the body as a result of the detoxification of acrylamide, which is known for its potential neurotoxic and carcinogenic effects .
Mechanism of Action
Target of Action
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) is a major metabolite of acrylamide (AA), a probable human carcinogen . The primary targets of AAMA are proteins, plasma albumin, and valine amino acids of hemoglobin .
Mode of Action
AAMA is formed as a result of the metabolic conversion of acrylamide in the body . Acrylamide and its metabolite glycidamide are identified as alkylating agents which can easily react with proteins, plasma albumin, and valine amino acids of hemoglobin to form N-(2-carbamoyl-2-hydroxyethyl) valine (HbGA) and N-(2-carbamoylethyl) valine (HbAA) .
Biochemical Pathways
The metabolic formation of glycidamide from acrylamide is considered as activating biotransformation responsible for genotoxicity, mutagenicity, and carcinogenicity of the parent molecule, acrylamide . The N7-Gua adduct, N7-(2 carbamoyl-2-hydroxy ethyl) guanine (N7-GA-Gua) is by far the most abundant DNA adduct derived from glycidamide by covalent interaction .
Pharmacokinetics
The pharmacokinetics of AAMA involves its formation through the metabolic conversion of acrylamide. After acid hydrolysis, AAMA in urine is converted into S-2-carboxyethyl cysteine . The concentrations of AAMA in urine can range between 15.4 and 196.3 ng/mL, and the levels can vary by day considerably even in a given individual .
Result of Action
The molecular and cellular effects of AAMA’s action are primarily related to its genotoxic and mutagenic properties. It forms adducts with DNA and proteins, which can lead to mutations and potentially contribute to carcinogenesis .
Action Environment
Environmental factors such as diet and exposure to smoke can influence the action, efficacy, and stability of AAMA. For instance, children exposed to environmental smoke at home exhibited significantly higher levels of AAMA in urine, suggesting the importance of passive smoking as a source of acrylamide exposure . Additionally, certain foods, such as crackers and chocolate, have been identified to be significantly associated with the concentrations of AAMA in urine .
Biochemical Analysis
Biochemical Properties
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine interacts with various enzymes and proteins in the body. It is a product of the metabolism of acrylamide, which involves the action of cytochrome P450 enzymes . The formation of this compound is an important step in the detoxification of acrylamide .
Cellular Effects
The presence of this compound in cells is indicative of acrylamide exposure. Acrylamide has been shown to have neurotoxic effects, causing peripheral neuropathy, and it is also considered a potential carcinogen . The levels of this compound can therefore have implications for cell function and health.
Molecular Mechanism
This compound is formed through the action of cytochrome P450 enzymes on acrylamide, specifically through the action of the CYP2E1 enzyme . This transformation is part of the body’s mechanism for detoxifying acrylamide.
Temporal Effects in Laboratory Settings
The levels of this compound in urine can vary significantly, even within a single individual . This suggests that the metabolism of acrylamide and the formation of this compound can be influenced by various factors, including the individual’s diet and exposure to acrylamide .
Dosage Effects in Animal Models
The effects of this compound in animal models are largely reflective of acrylamide exposure. High levels of acrylamide can lead to neurotoxic effects and potential carcinogenicity . Therefore, high levels of this compound would indicate high exposure to acrylamide.
Metabolic Pathways
This compound is part of the metabolic pathway for acrylamide. Acrylamide is metabolized by cytochrome P450 enzymes, specifically CYP2E1, to form glycidamide, which can then be further metabolized to form this compound .
Transport and Distribution
This compound is primarily found in urine, indicating that it is excreted from the body through the kidneys . This suggests that it is distributed through the bloodstream to the kidneys, where it is filtered out and excreted.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine can be synthesized through the reaction of acrylamide with glutathione, followed by enzymatic conversion to the corresponding cysteine conjugate. The reaction typically involves the following steps:
Reaction with Glutathione: Acrylamide reacts with glutathione to form S-(2-carbamoylethyl)glutathione.
Enzymatic Conversion: The S-(2-carbamoylethyl)glutathione is then converted to this compound through enzymatic processes involving glutathione S-transferase and N-acetyltransferase.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-efficiency liquid chromatography for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides and sulfoxides.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted cysteine derivatives.
Scientific Research Applications
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine has several scientific research applications:
Biomarker for Acrylamide Exposure: It is used as a biomarker to assess exposure to acrylamide in humans and animals.
Toxicology Studies: It helps in understanding the detoxification pathways of acrylamide and its metabolites.
Cardiovascular Research: Studies have shown its association with cardiovascular risk markers in children with chronic kidney disease.
Pharmacokinetics: It is used in pharmacokinetic studies to understand the metabolism and excretion of acrylamide.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine: Another metabolite of acrylamide with similar detoxification properties.
N-Acetyl-S-(1-carbamoyl-2-hydroxyethyl)-L-cysteine: A related compound formed through a different metabolic pathway.
Uniqueness
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine is unique due to its specific formation pathway and its role as a biomarker for acrylamide exposure. Its structure allows it to participate in various detoxification reactions, making it a crucial compound in toxicology studies .
Properties
IUPAC Name |
(2R)-2-acetamido-3-(3-amino-3-oxopropyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4S/c1-5(11)10-6(8(13)14)4-15-3-2-7(9)12/h6H,2-4H2,1H3,(H2,9,12)(H,10,11)(H,13,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBCHNJZQQEQRX-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30920489 | |
| Record name | N-Acetyl-S-(3-amino-3-oxopropyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30920489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81690-92-8 | |
| Record name | N-Acetyl-S-(propionamide)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081690928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-S-(3-amino-3-oxopropyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30920489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


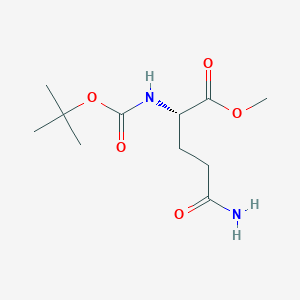
![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)

